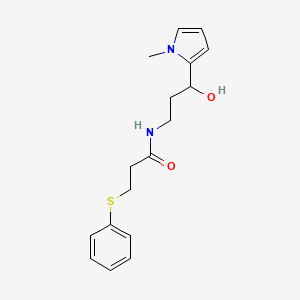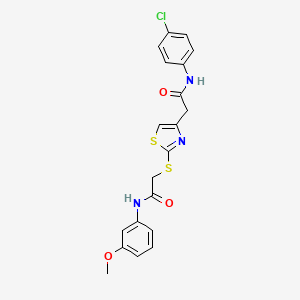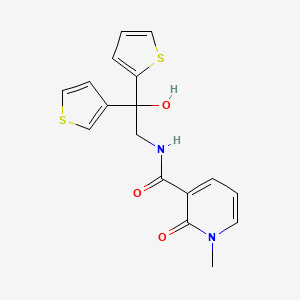![molecular formula C6H14ClNO B2434621 [(3R)-1-メチルピロリジン-3-イル]メタノール塩酸塩 CAS No. 2470279-83-3](/img/structure/B2434621.png)
[(3R)-1-メチルピロリジン-3-イル]メタノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
科学的研究の応用
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Safety and Hazards
The safety information for “[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride typically involves the reduction of pyrrolidine derivatives. One common method is the reduction of 3-pyrrolidinone using a reducing agent such as sodium borohydride (NaBH4) in the presence of methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield [(3R)-1-Methylpyrrolidin-3-yl]methanol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves crystallization or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield [(3R)-1-Methylpyrrolidin-3-yl]methanone, while substitution reactions can produce various halogenated derivatives.
作用機序
The mechanism by which [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride exerts its effects is primarily through its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different functional groups and applications.
N-Methylpyrrolidine: A similar compound with a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with distinct chemical properties.
The uniqueness of [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to other pyrrolidine derivatives.
特性
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIJGUMSXPLTR-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2434538.png)

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)
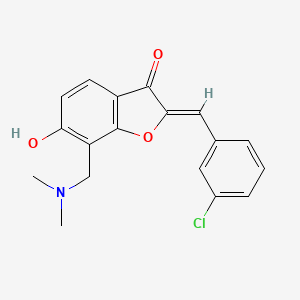
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2434544.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)
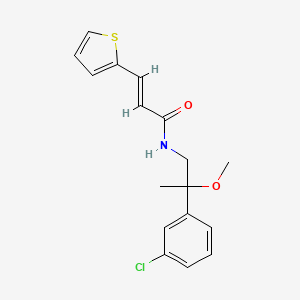
![3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2434549.png)

